(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine
Description
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine is a tertiary amine featuring a 2-aminoethyl group (NH2CH2CH2–), a methyl group (CH3–), and a branched 3-methylbutan-2-yl substituent.
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
N'-methyl-N'-(3-methylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-7(2)8(3)10(4)6-5-9/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
KVXNHHRZKSCKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N(C)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine can be achieved through several methods. One common approach involves the alkylation of (2-aminoethyl)amine with 3-methylbutan-2-yl chloride under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways and cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Amines
Key Observations :
Key Findings :
- Catalytic Activity: TAEA’s high amino density enables strong anchoring to metal oxides, enhancing catalytic turnover . The target compound’s single amine may limit such activity but could improve substrate diffusion in porous materials.
- Materials Science : TAEA’s symmetry facilitates hyperbranched polymer synthesis (e.g., HPAMAM-1), whereas the target’s asymmetry may hinder regular branching .
- Biological Activity: Bis(2-aminoethyl) derivatives show substituent-dependent anti-inflammatory effects . The target’s branched alkyl group may increase membrane permeability, though this requires experimental validation.
Stability and Degradation Resistance
- Steric Protection : The target’s branched 3-methylbutan-2-yl group may shield the amine from oxidative or hydrolytic degradation, similar to cyclic amines like AEP, where the ring structure stabilizes the secondary amine .
- Comparison with Linear Amines : Linear primary amines (e.g., DMAPA) are more prone to degradation due to exposed reactive sites .
Coordination Chemistry and Metal Binding
- Asymmetric Coordination: The target’s mixed substituents could create asymmetric coordination environments in metal complexes, contrasting with symmetric TAEA-based ligands. For example, asymmetric Schiff base ligands derived from N-(2-aminoethyl)-1,3-propanediamine exhibit distinct spin crossover behavior in iron(III) complexes .
- Steric Effects : The branched alkyl group may limit chelation efficiency but enhance selectivity in metal-ion binding.
Biological Activity
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine, an organic compound with both primary and secondary amine functionalities, has garnered attention for its potential biological activities. Its unique structure, characterized by an ethyl chain bonded to a methyl group and a branched aliphatic group derived from 3-methylbutan-2-yl, suggests possible interactions with various biological systems. This article reviews the biological activity of this compound, focusing on pharmacological effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure facilitates diverse reactivity patterns due to its amine functional groups.
Pharmacological Potential
Research indicates that this compound exhibits several pharmacological effects. Its structural similarity to known bioactive compounds allows for predictions of its biological activities using computational methods like PASS (Prediction of Activity Spectra for Substances) .
Potential Activities Include:
- Anti-cancer properties: Initial studies suggest that derivatives of bis(2-aminoethyl)amine exhibit cytotoxic activity against various cancer cell lines, including colorectal adenocarcinoma (CaCo-2) and epithelial lung carcinoma (A549) .
- Inhibition of Type III Secretion System (T3SS): Some derivatives have shown promise in inhibiting virulence factors in Gram-negative pathogens, which is critical in the context of rising antibiotic resistance .
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted on several derivatives of bis(2-aminoethyl)amine, revealing insights into their anti-proliferative mechanisms.
Table 1: Cytotoxic Activity of Bis(2-aminoethyl)amine Derivatives
| Compound | IC50 (µM) | Cell Line | Apoptotic Activity |
|---|---|---|---|
| 1 | 13.95 | A549 | Early Apoptosis |
| 4 | 15.74 | CaCo-2 | Late Apoptosis |
| 6 | 10.00 | HTB-140 | Moderate Induction |
The studies indicated that compound 6 exhibited the most significant cytotoxic effects across all tested cell lines, with IC50 values ranging from 10 to 15 µM .
The mechanism by which this compound and its derivatives exert their biological effects is still under investigation. Flow cytometry analyses have demonstrated that these compounds can induce both early and late apoptosis in cancer cells, suggesting a multifaceted mechanism involving apoptosis pathways .
Case Studies
Recent research highlights the potential of this compound in various therapeutic contexts:
- Cancer Treatment:
- Inhibition of Pathogenic Virulence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
